REACTION_CXSMILES
|
[C:1]([C:5]1[O:10][C:9](=O)[CH:8]=[C:7]([OH:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH4+:13].[OH-]>C1(C)C=CC=CC=1>[C:1]([C:5]1[NH:13][C:9](=[O:10])[CH:8]=[C:7]([OH:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(O1)=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by CC (PE/EA=5/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(N1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.5 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |